molecular formula C9H7Cl2N3 B1386173 2-(3,4-Dichlorophenyl)pyrazol-3-amine CAS No. 183583-73-5

2-(3,4-Dichlorophenyl)pyrazol-3-amine

Cat. No. B1386173
CAS RN: 183583-73-5
M. Wt: 228.07 g/mol
InChI Key: XEZNZMRTTHUYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)pyrazol-3-amine is a compound that falls under the category of pyrazol-3-amines . Pyrazol-3-amine is a scaffold present in a large number of compounds with a wide range of biological activities . The compound has a molecular weight of 228.08 and a molecular formula of C9H7Cl2N3 .


Synthesis Analysis

The synthesis of pyrazol-3-amines, such as 2-(3,4-Dichlorophenyl)pyrazol-3-amine, is an area of active research . Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dichlorophenyl)pyrazol-3-amine is characterized by a pyrazole ring, which is a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains two chlorine atoms attached to the phenyl group .


Chemical Reactions Analysis

Pyrazoles, including 2-(3,4-Dichlorophenyl)pyrazol-3-amine, are known to undergo various chemical reactions. Among the different reactions used for the decoration of the pyrazole ring, Ullmann and acylation have been widely applied .

Safety and Hazards

While specific safety and hazard information for 2-(3,4-Dichlorophenyl)pyrazol-3-amine is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The future directions in the research of 2-(3,4-Dichlorophenyl)pyrazol-3-amine and similar compounds involve the design and synthesis of new pyrazole-based compounds due to their large therapeutic potential . In particular, the most relevant results have been obtained for anticancer/anti-inflammatory compounds .

properties

IUPAC Name

2-(3,4-dichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-7-2-1-6(5-8(7)11)14-9(12)3-4-13-14/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZNZMRTTHUYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=CC=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dichlorophenyl)pyrazol-3-amine
Reactant of Route 2
2-(3,4-Dichlorophenyl)pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dichlorophenyl)pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dichlorophenyl)pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dichlorophenyl)pyrazol-3-amine
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dichlorophenyl)pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.